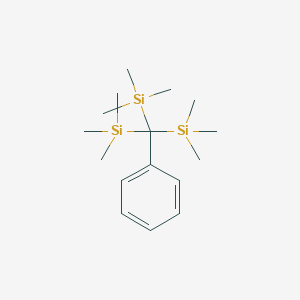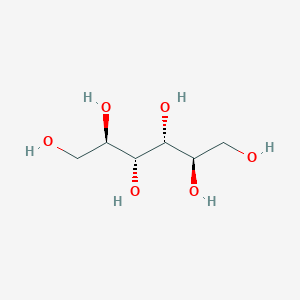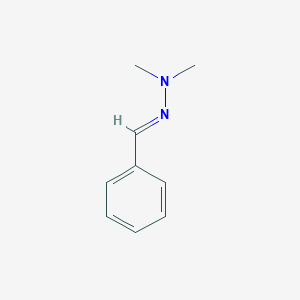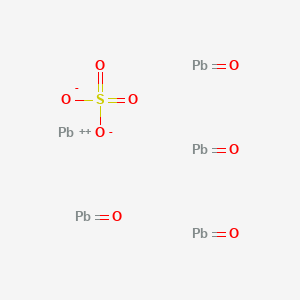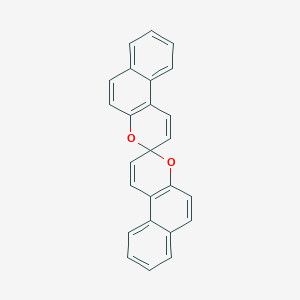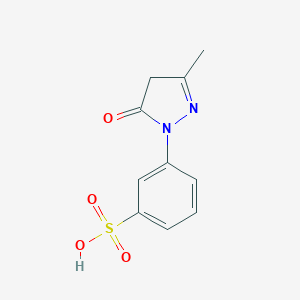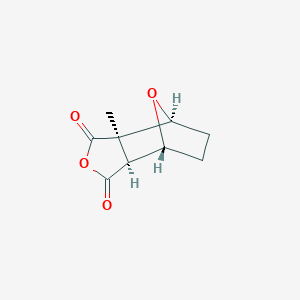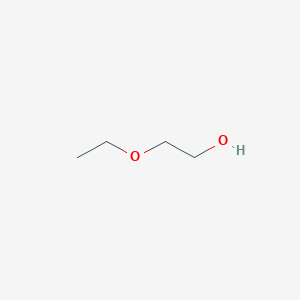![molecular formula C8H14S2 B086391 1,4-Dithiaspiro[4.5]decane CAS No. 177-16-2](/img/structure/B86391.png)
1,4-Dithiaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dithiaspiro[4.5]decane is a sulfur-containing compound that has gained attention in recent years due to its potential applications in scientific research. This compound is of particular interest due to its unique structure, which has been found to have a range of biochemical and physiological effects. In 5]decane, its scientific research applications, mechanism of action, advantages and limitations for lab experiments, and future directions for research.
Scientific Research Applications
1,4-Dithiaspiro[4.5]decane has a range of potential applications in scientific research. One area of interest is in the development of new drugs. This compound has been found to have a range of biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. It has also been shown to have potential as an antibacterial agent.
Mechanism of Action
The mechanism of action of 1,4-Dithiaspiro[4.5]decane is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins. This compound has been found to have a range of effects on cellular processes, including the inhibition of cell growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1,4-Dithiaspiro[4.5]decane has been found to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may make it useful in the treatment of conditions such as arthritis and other inflammatory disorders. It has also been found to have anti-cancer properties, with studies showing that it can inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One advantage of 1,4-Dithiaspiro[4.5]decane is that it is relatively easy to synthesize, making it accessible to researchers. It also has a range of potential applications in scientific research, including drug development and the study of cellular processes. However, there are also limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, it may have toxic effects at high concentrations, which could limit its use in certain applications.
Future Directions
There are a number of future directions for research on 1,4-Dithiaspiro[4.5]decane. One area of interest is in the development of new drugs based on this compound. Its anti-inflammatory and anti-cancer properties make it a promising candidate for drug development. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in scientific research. Overall, 1,4-Dithiaspiro[4.5]decane is a compound with a range of potential applications in scientific research, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of 1,4-Dithiaspiro[4.5]decane can be achieved through a multi-step process involving the reaction of thioacetone with formaldehyde. This reaction produces a compound known as 2,4,6-trithiapentane-1,5-dial, which can then be further reacted with ethylene oxide to produce 1,4-Dithiaspiro[4.5]decane. This synthesis method has been well documented in the literature and has been found to be reliable and efficient.
properties
CAS RN |
177-16-2 |
|---|---|
Product Name |
1,4-Dithiaspiro[4.5]decane |
Molecular Formula |
C8H14S2 |
Molecular Weight |
174.3 g/mol |
IUPAC Name |
1,4-dithiaspiro[4.5]decane |
InChI |
InChI=1S/C8H14S2/c1-2-4-8(5-3-1)9-6-7-10-8/h1-7H2 |
InChI Key |
CWBCHVVTDJAGBP-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)SCCS2 |
Canonical SMILES |
C1CCC2(CC1)SCCS2 |
Other CAS RN |
177-16-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



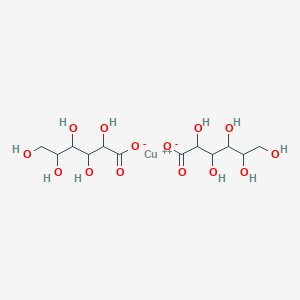
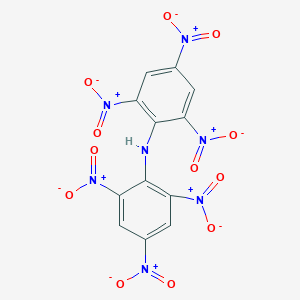
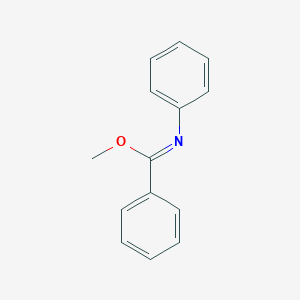
![Zinc bis[oxido(dioxo)niobium]](/img/structure/B86312.png)
![[1,1'-Biphenyl]-2,5-diol, 2'-chloro-](/img/structure/B86314.png)
